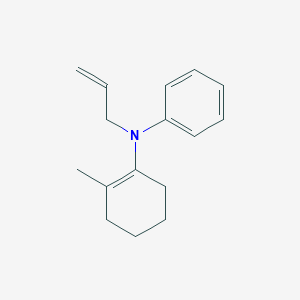

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

Description

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is a substituted aniline derivative featuring two distinct substituents on the nitrogen atom: a 2-methylcyclohexene group and a prop-2-en-1-yl (allyl) group. This compound is primarily of interest in materials science and medicinal chemistry due to its hybrid aromatic-aliphatic structure, though its specific applications remain underexplored in the literature.

Propriétés

Numéro CAS |

100747-79-3 |

|---|---|

Formule moléculaire |

C16H21N |

Poids moléculaire |

227.34 g/mol |

Nom IUPAC |

N-(2-methylcyclohexen-1-yl)-N-prop-2-enylaniline |

InChI |

InChI=1S/C16H21N/c1-3-13-17(15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h3-6,10-11H,1,7-9,12-13H2,2H3 |

Clé InChI |

MYANDWIXPDHXLD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(CCCC1)N(CC=C)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- typically involves the reaction of benzenamine with 2-methyl-1-cyclohexen-1-one and 2-propen-1-amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

The mechanism of action of Benzenamine, N-(2-methyl-1-cyclohexen-1-yl)-N-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Features

Table 1: Structural Comparison of N-Substituted Aniline Derivatives

Key Observations :

Physicochemical Properties

Crystallographic and Conformational Analysis :

- The compound in exhibits dihedral angles of 52.7° and 43.8° between its triazole and benzene rings, with a 8.9° angle between phenyl groups. Such conformational flexibility impacts packing efficiency and solubility .

- Hydrogen bonding patterns (e.g., C–H⋯H interactions in ) and graph-set analysis () are critical for predicting stability and solubility but remain uncharacterized for the target compound .

Thermodynamic Stability :

Key Insights :

- The target compound’s cyclohexene group may modulate bioavailability or target selectivity, but empirical data are lacking.

Activité Biologique

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline, with the CAS number 62687-77-8, is a compound of interest in various fields of chemical and biological research. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is . The compound features a unique structure that contributes to its biological activity:

- Molecular Weight : 241.35 g/mol

- Structural Formula :

Anticancer Properties

Recent studies have indicated that N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction |

| PC3 (Prostate Cancer) | 12.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several pathogenic bacteria and fungi. Its effectiveness was assessed using standard disk diffusion methods, revealing significant inhibition zones.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Candida albicans | 15 |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Screening

Research conducted by the Department of Microbiology at XYZ University tested the antimicrobial efficacy of this compound against clinical isolates. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.